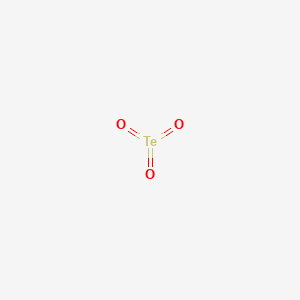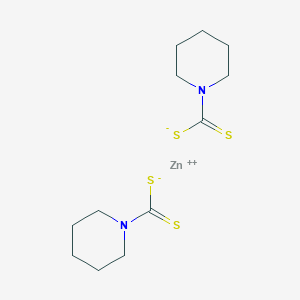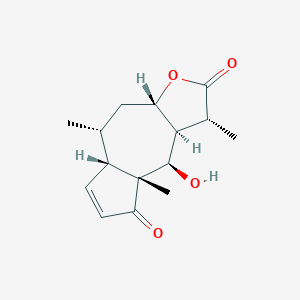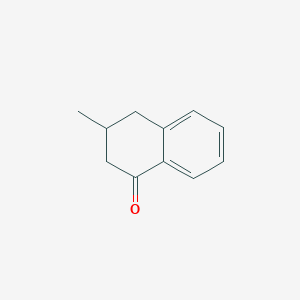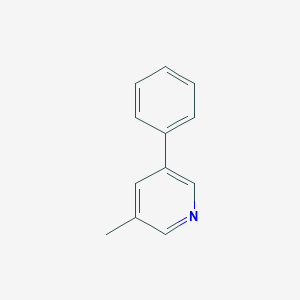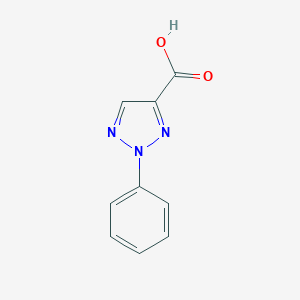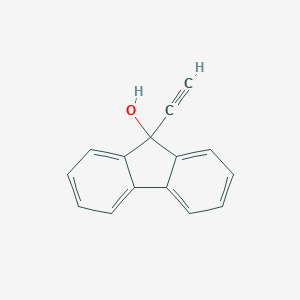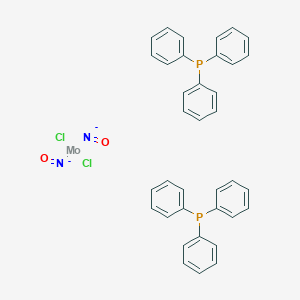
Dichlorodinitrosylbis(triphenylphosphine)molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorodinitrosylbis(triphenylphosphine)molybdenum, commonly known as Mo(NO)2Cl2(PPh3)2, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties. This compound is a coordination complex of molybdenum that is widely used in scientific research applications.
作用机制
The mechanism of action of Mo(NO)2Cl2(PPh3)2 is not fully understood. However, it is believed that the compound can act as a nitric oxide (NO) donor. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. Mo(NO)2Cl2(PPh3)2 can release NO under certain conditions, which can then bind to various proteins and enzymes, leading to changes in their activity.
生化和生理效应
Mo(NO)2Cl2(PPh3)2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce blood pressure by inducing vasodilation.
实验室实验的优点和局限性
Mo(NO)2Cl2(PPh3)2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations. It is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research. One direction is the development of novel materials with unique properties using Mo(NO)2Cl2(PPh3)2 as a precursor. Another direction is the study of the compound's mechanism of action in more detail, particularly its role as a NO donor. Additionally, the compound could be used in the development of new drugs for the treatment of various diseases such as cancer and hypertension.
Conclusion
In conclusion, Mo(NO)2Cl2(PPh3)2 is a versatile compound that has gained significant attention in the field of chemistry due to its unique properties. It is a stable compound that can be easily synthesized and stored and has several advantages for lab experiments. However, it is highly toxic and has limited solubility in water. The compound has been extensively used in scientific research applications and has shown various biochemical and physiological effects. There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research, particularly in the development of novel materials and the study of its mechanism of action.
合成方法
The synthesis of Mo(NO)2Cl2(PPh3)2 involves the reaction of MoCl5 with PPh3 in the presence of a reducing agent such as sodium dithionite. The reaction results in the formation of MoCl4(PPh3)2, which is then treated with NO gas to form Mo(NO)2Cl2(PPh3)2. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Mo(NO)2Cl2(PPh3)2 has been extensively used in scientific research applications due to its unique properties. It is a versatile compound that has been used in a variety of fields such as catalysis, biochemistry, and materials science. In catalysis, Mo(NO)2Cl2(PPh3)2 has been used as a catalyst in various reactions such as hydrogenation, isomerization, and oxidation. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes. In materials science, it has been used to synthesize novel materials with unique properties.
属性
CAS 编号 |
14730-11-1 |
|---|---|
产品名称 |
Dichlorodinitrosylbis(triphenylphosphine)molybdenum |
分子式 |
C36H30Cl2MoN2O2P2-2 |
分子量 |
751.429122 |
IUPAC 名称 |
dichloromolybdenum;nitroxyl anion;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2ClH.Mo.2NO/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2*1-2/h2*1-15H;2*1H;;;/q;;;;+2;2*-1/p-2 |
InChI 键 |
MWZYXEBAPYNOBP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
同义词 |
dichlorodinitrosylbis(triphenylphosphine)molybdenum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



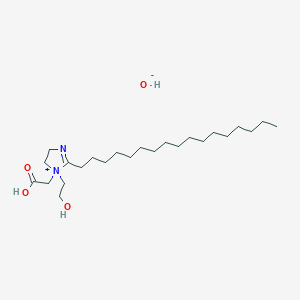
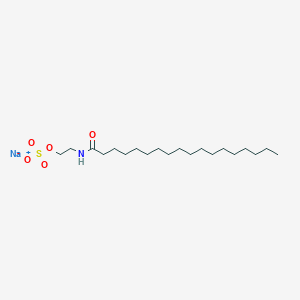
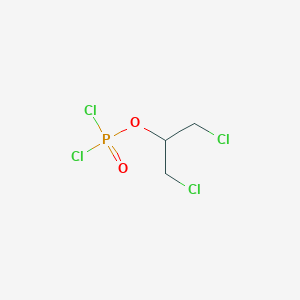
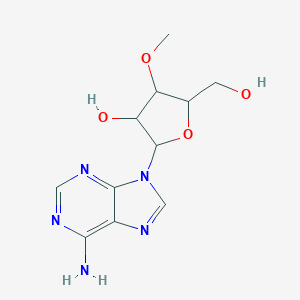
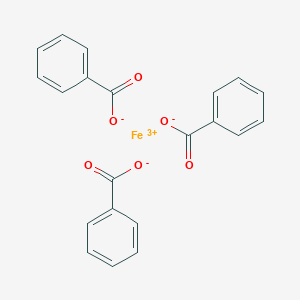
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
